molecular formula C5H4ClN3O2 B1396410 (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid CAS No. 1322627-52-0

(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid

Cat. No. B1396410
M. Wt: 173.56 g/mol
InChI Key: GZNAFTZWFWSTFJ-UPHRSURJSA-N
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Description

“(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid” is a chemical compound used in scientific research. It’s available for purchase from various suppliers .


Molecular Structure Analysis

The molecular formula of “(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid” is C₅H₄ClN₃O₂ . For more detailed structural analysis, specialized tools or databases like ChemSpider can be used .


Physical And Chemical Properties Analysis

The compound is described as a versatile chemical with perplexing properties. Its molecular weight is 173.56 .

Scientific Research Applications

Synthesis of Novel Acrylic Acid Derivatives

A study by Kaushik et al. (2011) involved synthesizing a novel acrylic acid derivative through acid hydrolysis. This derivative, closely related to (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid, was analyzed using various spectral data, contributing to the field of organic compound synthesis (Kaushik, Verma, & Madaan, 2011).

Corrosion Inhibition

Baskar et al. (2014) investigated photo-cross-linkable polymers, including those with triazole and acrylic acid components, for inhibiting mild steel corrosion. These compounds demonstrated efficient corrosion inhibition in hydrochloric acid medium, indicating potential applications in material protection and longevity (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

Development of Alkenoic Acid Derivatives

Modzelewska-Banachiewicz et al. (2012) produced 1,2,4-triazole-containing alkenoic acid derivatives, relevant to (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid. These derivatives were investigated for their structural properties and potential antimicrobial activities (Modzelewska-Banachiewicz et al., 2012).

Herbicide Synthesis

Fan et al. (2015) developed an efficient method for synthesizing carfentrazone-ethyl, a herbicide, using a compound structurally similar to (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid. This research contributes to the agricultural sector by improving herbicide production processes (Fan et al., 2015).

Application in Solar Cell Engineering

Kim et al. (2006) explored organic sensitizers for solar cells that contain functional groups related to (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid. Their research offers insights into using such compounds for renewable energy technologies (Kim et al., 2006).

Photodegradation of Fungicides

Iesce et al. (2003) examined the photodegradation of triadimenol, a fungicide, in the presence of sensitizers, including 1H-1,2,4-triazole derivatives. This study has implications for understanding the environmental behavior of fungicides and their safe disposal (Iesce et al., 2003).

Safety And Hazards

The compound is labeled as an irritant . Always follow appropriate safety procedures when handling chemical substances.

properties

IUPAC Name

(Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNAFTZWFWSTFJ-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C1=NNC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)O)\C1=NNC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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